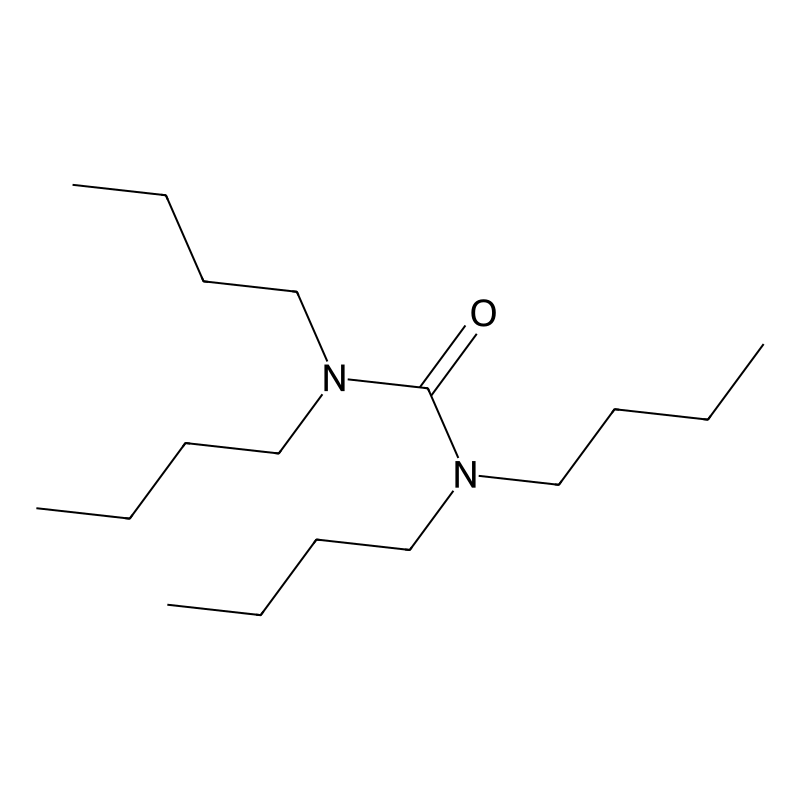Tetrabutylurea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Inclusion Complex Formation
One of the most prominent research applications of TBU is its ability to form inclusion complexes with various guest molecules. Inclusion complexes are supramolecular assemblies where a host molecule (TBU in this case) encapsulates a guest molecule within its cavity. This property allows researchers to:
- Enhance solubility: TBU can improve the solubility of poorly water-soluble drugs and other bioactive molecules, making them more readily available for biological studies and potential drug development [].
- Control release: By altering the TBU structure or formulation, researchers can control the release rate of the guest molecule, enabling sustained or targeted drug delivery [].
- Protect guest molecules: TBU can shield guest molecules from degradation by light, heat, or other environmental factors, facilitating their storage and manipulation in research settings [].
Phase Transfer Catalysis
TBU can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows researchers to perform reactions that wouldn't be possible under normal conditions, broadening the scope of synthetic chemistry and organic transformations [].
Material Science Applications
TBU's ability to self-assemble and form ordered structures makes it a potential candidate for various material science applications. Researchers are exploring its use in:
- Organic electronics: TBU can be used to develop organic semiconductors and other electronic materials with unique properties [].
- Drug delivery systems: TBU-based nanoparticles are being investigated for their potential to deliver drugs in a targeted and controlled manner.
- Sensor development: The specific interactions between TBU and guest molecules can be exploited to design sensors for various applications, such as environmental monitoring or disease diagnosis.
Tetrabutylurea is an organic compound with the molecular formula C17H36N2O. It is a colorless to light yellow liquid that serves as an important intermediate in organic synthesis. Tetrabutylurea is known for its relatively high boiling point of approximately 379.8 °C and its low toxicity, making it suitable for various industrial applications. This compound is characterized by its weak basicity and ability to act as a solvent, extractant, and catalyst in
TBU's mechanism of action depends on the specific application. Here are two examples:
- Hydrogen peroxide production: TBU acts as a solvent to extract water from a concentrated hydrogen peroxide solution, preventing its decomposition [].
- Metal ion extraction: TBU can form complexes with metal ions due to its Lewis base character. These complexes can then be extracted from an aqueous solution into an organic solvent [].
The general reaction for synthesizing tetrabutylurea involves the reaction of dibutylamine with bis(trichloromethyl) carbonate, typically under controlled temperature and pressure conditions. The reaction can be summarized as follows:
Tetrabutylurea can be synthesized through several methods, with the most common involving the reaction of dibutylamine with bis(trichloromethyl) carbonate in an organic solvent. The synthesis typically follows these steps:
- Preparation of Reactants: Dibutylamine and bis(trichloromethyl) carbonate are prepared in appropriate molar ratios.
- Reaction Conditions: The reactants are mixed under controlled temperature (0-150 °C) and pressure conditions (40-101 kPa).
- Post-Processing: The product mixture undergoes distillation to isolate tetrabutylurea, achieving high purity levels (up to 99%) through careful separation techniques .
Tetrabutylurea has a wide range of applications across various industries:
- Solvent: It is used as a high-boiling solvent in chemical processes.
- Reagent: Employed as an intermediate in the synthesis of fine chemicals.
- Catalyst: Acts as a catalyst in phosgenation reactions.
- Hydrogen Peroxide Production: Utilized extensively in the anthraquinone process for producing hydrogen peroxide due to its superior solubility properties compared to traditional solvents like trioctyl phosphate .
Research on interaction studies involving tetrabutylurea primarily focuses on its solvation properties and reactivity with other compounds. For instance, its interaction with hydrogen peroxide enhances the efficiency of hydrogen production processes. Additionally, studies have indicated that tetrabutylurea can interact with various organic solvents and reagents, influencing their solubility and reactivity profiles .
Tetrabutylurea shares structural similarities with several other urea derivatives and compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethylurea | C6H14N2O | Lower boiling point; less effective as a solvent |
| Triethylamine | C6H15N | Stronger base; different functional group properties |
| N,N-Dimethylformamide | C3H7N3O | Polar aprotic solvent; used widely in peptide synthesis |
| Tetra-n-butylammonium | C16H36N | Quaternary ammonium compound; different reactivity |
Tetrabutylurea stands out due to its specific application as a solvent in hydrogen peroxide production processes and its relatively low toxicity compared to other similar compounds .
Physical Description
XLogP3
UNII
GHS Hazard Statements
H400 (93.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
All other basic organic chemical manufacturing
Services
Urea, N,N,N',N'-tetrabutyl-: ACTIVE








